DGAT-1 inhibitor 2

Übersicht

Beschreibung

DGAT-1 inhibitor 2 is a small molecule that inhibits the enzyme diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in triglyceride biosynthesis, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and type II diabetes . The inhibition of DGAT-1 can lead to reduced triglyceride levels, which is beneficial in managing these conditions.

Vorbereitungsmethoden

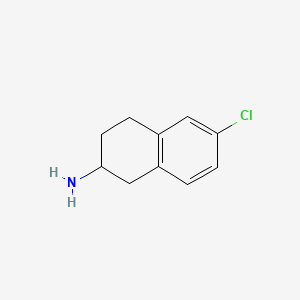

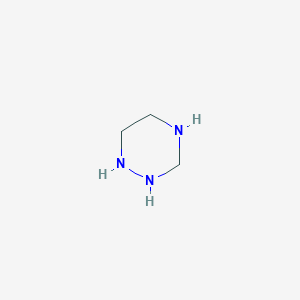

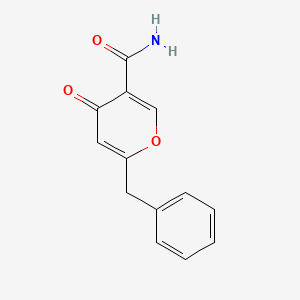

Synthetic Routes and Reaction Conditions: The synthesis of DGAT-1 inhibitor 2 involves multiple steps, including the use of machine learning methods and pharmacophore models to identify potential inhibitors . The synthetic route typically involves the formation of key intermediates through various organic reactions, such as chlorination and methanolysis .

Industrial Production Methods: Industrial production of DGAT-1 inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated systems for precise control of reaction parameters and purification techniques such as chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DGAT-1-Inhibitor 2 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

DGAT-1-Inhibitor 2 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des Lipidstoffwechsels und der Triglyceridbiosynthese verwendet.

Biologie: Hilft beim Verständnis der Rolle von DGAT-1 in zellulären Prozessen und Stoffwechselwegen.

Industrie: Wird bei der Entwicklung neuer Medikamente zur Behandlung von Stoffwechselerkrankungen eingesetzt.

5. Wirkmechanismus

DGAT-1-Inhibitor 2 entfaltet seine Wirkung durch direkte Hemmung der Aktivität des DGAT-1-Enzyms. Diese Hemmung blockiert den letzten Schritt der Triglyceridsynthese, was zu einem verringerten Triglyceridspiegel in Geweben wie Leber und Fettgewebe führt . Die beteiligten molekularen Ziele und Pfade umfassen die Unterdrückung der Lipogenese und die Reduktion der Fettspeicherung .

Ähnliche Verbindungen:

DGAT-2-Inhibitoren: Diese Verbindungen hemmen das DGAT-2-Enzym, das ebenfalls eine Rolle bei der Triglyceridbiosynthese spielt, aber eine unterschiedliche Gewebestruktur und -funktion hat.

Acyl-CoAcholesterol-Acyltransferase-Inhibitoren: Diese Inhibitoren zielen auf Enzyme ab, die an der Cholesterinesterifizierung beteiligt sind.

Einzigartigkeit von DGAT-1-Inhibitor 2: DGAT-1-Inhibitor 2 zeichnet sich durch seine hohe Selektivität für das DGAT-1-Enzym aus, wodurch es zu einem potenten und spezifischen Inhibitor wird. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .

Zusammenfassend lässt sich sagen, dass DGAT-1-Inhibitor 2 eine vielversprechende Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Vorteilen für Stoffwechselstörungen ist. Sein einzigartiger Wirkmechanismus und seine hohe Selektivität machen ihn zu einem wertvollen Werkzeug für die Untersuchung und Behandlung dieser Erkrankungen.

Wirkmechanismus

DGAT-1 inhibitor 2 exerts its effects by directly inhibiting the activity of the DGAT-1 enzyme. This inhibition blocks the final step of triglyceride synthesis, leading to reduced triglyceride levels in tissues such as the liver and adipose tissue . The molecular targets and pathways involved include the suppression of lipogenesis and the reduction of lipid accumulation .

Vergleich Mit ähnlichen Verbindungen

DGAT-2 inhibitors: These compounds inhibit the DGAT-2 enzyme, which also plays a role in triglyceride biosynthesis but has different tissue distribution and functions.

Acyl-CoAcholesterol acyltransferase inhibitors: These inhibitors target enzymes involved in cholesterol esterification.

Uniqueness of DGAT-1 Inhibitor 2: this compound is unique in its high selectivity for the DGAT-1 enzyme, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Eigenschaften

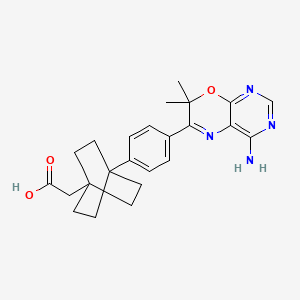

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPKUACRBMPJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583287 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942999-61-3 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)

![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)

![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)

![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)